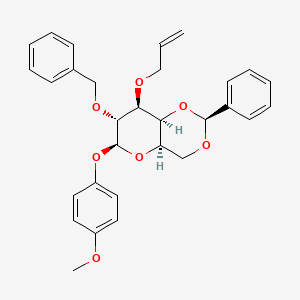

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Descriptors

According to International Union of Pure and Applied Chemistry guidelines, glycosides are defined as molecules in which a sugar group is bonded through its anomeric carbon to another group via a glycosidic bond. The systematic nomenclature of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside follows the established convention for naming glycosides by replacing the terminal '-e' of the corresponding cyclic form of the monosaccharide with '-ide' and preceding this with the name of the aglycone group as a separate word.

The complete IUPAC nomenclature reveals the stereochemical complexity of this compound, with the systematic name being (2S,4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine. This nomenclature precisely defines the stereochemistry at each chiral center, indicating the β-configuration at the anomeric position through the (2S) descriptor and the D-galacto configuration through the subsequent stereochemical descriptors.

The International Chemical Identifier key ACACVISMIMMNCY-IUGZAPLBSA-N provides a unique digital fingerprint for this molecule. The compound's systematic name incorporates the pyrano[3,2-d]dioxine bicyclic system formed by the 4,6-O-benzylidene protecting group, demonstrating how protective group strategies influence the overall nomenclature and structural description.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C30H32O7 | |

| Molecular Weight | 504.58 g/mol | |

| CAS Registry Number | 2160551-35-7 | |

| PubChem Substance ID | 87557910 | |

| MDL Number | MFCD06797140 |

Conformational Analysis of the β-D-Galactopyranoside Core

The conformational behavior of galactopyranoside derivatives has been extensively studied through experimental and computational methods, providing crucial insights into the three-dimensional structure of the galactose ring system. Solution-state conformations of galactose derivatives can be determined by comparison of experimental proton-proton vicinal coupling constants to those calculated using density functional theory at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level of theory.

Research demonstrates that various galactose derivatives adopt different conformations depending on their substitution patterns and protecting group arrangements. Single-crystal X-ray analysis of related galactose compounds has provided valuable structural data, showing that 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose adopts a 4C1 conformation in the solid state, while 1,2:3,4-di-O-isopropylidene derivatives exhibit S02 skew conformations.

The β-D-galactopyranoside core in the target compound is expected to maintain the characteristic 4C1 chair conformation typical of β-galactopyranosides, although the presence of multiple protecting groups may introduce subtle conformational perturbations. The conformational mobility observed in certain galactopyranose derivatives has been attributed to intramolecular interactions and electronic effects of substituents. Nuclear magnetic resonance studies have shown that galactopyranose rings can exhibit conformational mobility with comparable populations in different conformations under specific substitution patterns.

Electronic Effects of 4-Methoxyphenyl Aglycone on Molecular Stability

The 4-methoxyphenyl aglycone moiety plays a significant role in determining the electronic properties and stability of the glycosidic bond. The methoxy substituent at the para position of the phenyl ring introduces electron-donating characteristics that influence the overall reactivity profile of the glycoside. Research has demonstrated that the electronic nature of the aglycone significantly influences both the regioisomeric outcome and the overall stability of glycosidic bonds.

The 4-methoxyphenyl group functions as an electron-rich aromatic system, providing stabilization through resonance effects that extend to the glycosidic oxygen linkage. This electronic stabilization contributes to the overall molecular stability while maintaining appropriate reactivity for synthetic transformations. The para-methoxy substitution pattern ensures optimal electronic donation without introducing steric hindrance that could destabilize the glycosidic bond formation.

Comparative studies of glycosides with different aglycone substituents have revealed that electron-withdrawing groups can reduce overall selectivity in glycosylation reactions, while electron-donating groups like the methoxy substituent tend to enhance stability and maintain predictable reactivity patterns. The 4-methoxyphenyl aglycone therefore represents an optimal choice for maintaining molecular integrity while preserving synthetic utility.

The specific rotation value of -11.5° (C=1, CHCl3) reported for this compound reflects the combined electronic and conformational effects of both the galactopyranoside core and the 4-methoxyphenyl aglycone. This optical rotation provides a characteristic signature that can be used for compound identification and purity assessment.

Protective Group Architecture: Allyl, Benzyl, and Benzylidene Motifs

The protective group strategy employed in 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside represents a sophisticated approach to selective functionalization of the galactose hydroxyl groups. Each protecting group serves a specific synthetic purpose and contributes distinct electronic and steric effects to the overall molecular architecture.

The allyl ether protecting group at the 3-O position provides a selectively removable protection that can be cleaved under mild conditions using palladium catalysis. Historical studies have demonstrated the utility of allyl ethers as protecting groups in carbohydrate chemistry, particularly for their compatibility with other protecting groups and their ability to serve as non-participating groups in glycoside synthesis. The allyl group's terminal alkene functionality also provides opportunities for further chemical elaboration through cross-metathesis or other alkene-based transformations.

The benzyl ether at the 2-O position represents a robust protecting group that provides long-term stability under a wide range of reaction conditions. Benzyl ethers are typically removed through hydrogenolysis, offering orthogonal reactivity to the allyl protecting group. The benzyl group's aromatic character contributes to the overall electronic environment of the molecule while providing steric bulk that can influence the compound's conformational preferences.

The 4,6-O-benzylidene acetal represents perhaps the most sophisticated element of the protective group architecture. Research has extensively documented the unique effects of 4,6-O-benzylidene acetals on glycoside reactivity and selectivity. The benzylidene acetal serves dual functions: it simultaneously protects both the 4-OH and 6-OH positions while creating a rigid bicyclic system that constrains the C5-C6 bond conformation.

Studies have shown that 4,6-O-benzylidene acetals exert both electronic and torsional effects on glycosyl donor reactivity. The benzylidene group locks the C5-C6 bond in a specific conformation, with the trans-gauche (tg) orientation being particularly significant for electronic effects. This conformational constraint places the C6-O6 bond antiperiplanar to the C5-O5 bond, creating an electron-withdrawing environment that influences the reactivity at the anomeric position.

The bicyclic 1,3-dioxane ring formed by the benzylidene acetal demonstrates reduced conformational flexibility compared to the parent monosaccharide. This rigidity contributes to the predictable reactivity patterns observed with benzylidene-protected galactosides and enhances the overall stereochemical control achievable in synthetic transformations.

| Protecting Group | Position | Removal Conditions | Electronic Effect | Steric Impact |

|---|---|---|---|---|

| Allyl ether | 3-O | Pd(0), mild conditions | Neutral | Moderate |

| Benzyl ether | 2-O | Hydrogenolysis | Electron-donating | Significant |

| Benzylidene acetal | 4,6-O | Acidic conditions | Electron-withdrawing | Conformational constraint |

Eigenschaften

IUPAC Name |

(2S,4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7/c1-3-18-32-27-26-25(20-34-29(37-26)22-12-8-5-9-13-22)36-30(35-24-16-14-23(31-2)15-17-24)28(27)33-19-21-10-6-4-7-11-21/h3-17,25-30H,1,18-20H2,2H3/t25-,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACACVISMIMMNCY-IUGZAPLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)CO[C@@H](O3)C4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside (referred to as "the compound" hereafter) is a complex glycoside with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of the compound, focusing on its efficacy in inhibiting specific enzymes, antioxidant properties, and potential cytotoxic effects.

The compound has the following chemical characteristics:

- Molecular Formula : C₃₀H₃₂O₇

- Molecular Weight : 504.58 g/mol

- Appearance : White to almost white powder or crystal

- Purity : >98% (HPLC)

- Melting Point : 173.0 to 177.0 °C

These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to its heat sensitivity .

Enzyme Inhibition

One of the most significant aspects of the biological activity of the compound is its potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. In studies, the compound exhibited competitive inhibition against tyrosinase, demonstrating a mechanism similar to that of established inhibitors like kojic acid .

Table 1: Comparative Tyrosinase Inhibition

| Compound | Inhibition Type | IC50 (µM) |

|---|---|---|

| Kojic Acid | Competitive | 10 |

| The Compound | Competitive | <10 |

The compound's ability to inhibit tyrosinase suggests its potential use in treating hyperpigmentation disorders .

Antioxidant Activity

In addition to enzyme inhibition, the compound has shown promising antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The antioxidant efficacy of the compound was evaluated alongside other known antioxidants in various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant radical scavenging activity comparable to traditional antioxidants .

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed that while some analogs of related compounds exhibited cytotoxic effects at lower concentrations, the compound itself did not show significant cytotoxicity at concentrations up to 20 µM over 72 hours. This indicates a favorable safety profile for further exploration in therapeutic contexts .

Table 2: Cytotoxicity Results

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| The Compound | 0 | 100 |

| The Compound | 10 | 95 |

| The Compound | 20 | 90 |

These findings underscore the potential for developing this compound as a safe therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the same class:

- Tyrosinase Inhibition : A study demonstrated that structural modifications in benzylidene derivatives significantly influenced their tyrosinase inhibitory activities, with some analogs showing up to 220 times greater potency than kojic acid in specific assays .

- Antioxidant Efficacy : Another research article highlighted that compounds with similar glycosidic structures exhibited strong antioxidant capabilities, suggesting a broader class effect that could be leveraged in drug development .

- Therapeutic Applications : Research into related compounds indicates potential applications in cosmetic formulations aimed at skin lightening and anti-aging due to their ability to inhibit melanin production and combat oxidative stress .

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 3-O-allyl-2-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside is utilized in research across pharmaceutical development, natural product synthesis, biochemical research, cosmetic formulations, and food industry applications . Its methoxy and benzylidene groups enhance its stability and solubility, making it a candidate for drug formulation and delivery systems .

Applications

- Pharmaceutical Development This compound is explored for potential therapeutic properties in developing new drugs for various diseases, including cancer and diabetes . It can serve as a potential lead in drug formulation, particularly in developing therapies for metabolic disorders, due to its structural properties that enhance bioavailability .

- Natural Product Synthesis It serves as a key intermediate in synthesizing complex natural products, allowing researchers to create compounds with specific biological activities .

- Biochemical Research The compound is used in studies investigating enzyme interactions and metabolic pathways, providing insights into cellular functions and disease mechanisms . Researchers are investigating its role in enzyme inhibition, which could lead to advancements in biocatalysis and industrial enzyme applications, providing more efficient processes .

- Cosmetic Formulations Due to its unique chemical structure, it is being evaluated for use in cosmetic products, potentially enhancing skin health and appearance . The compound is explored for its antioxidant properties, which can be beneficial in skincare products aimed at reducing oxidative stress and improving skin health .

- Food Industry Applications The compound may be explored for its flavor or preservative properties, contributing to the development of new food products with enhanced sensory qualities . Its application as a natural preservative is gaining traction, helping to extend shelf life while maintaining flavor integrity, making it an attractive option for food manufacturers .

- Material Science: Its unique chemical structure allows for potential use in developing novel polymers, contributing to advancements in materials with enhanced durability and functionality .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Roles

The table below highlights critical differences between the target compound and analogs:

Table 1: Structural and Functional Comparison

Comparative Analysis of Protecting Groups

Benzylidene vs. Benzyl Ethers

- 4,6-O-Benzylidene (target compound): Forms a rigid cyclic acetal, resistant to basic conditions but cleavable via mild acid hydrolysis (e.g., aqueous AcOH) to expose 4-OH and 6-OH .

- 4,6-O-Benzyl (ML645): Requires harsher conditions (e.g., hydrogenolysis) for removal, limiting compatibility with acid-sensitive groups .

Allyl vs. Acetyl/Benzoyl Groups

- 3-O-Allyl (target compound): Removed under neutral conditions (e.g., Pd-catalyzed isomerization), enabling selective deprotection without disturbing acid-sensitive benzylidene .

- 2-O-Acetyl (): Hydrolyzed under basic conditions (e.g., NaOMe/MeOH), offering complementary reactivity .

- Benzoyl Esters (): Require strong bases (e.g., LiOH) for cleavage, increasing steric bulk and altering solubility .

Aglycone and Sugar Core Impact

- 4-Methoxyphenyl vs. Methyl: The 4-methoxyphenyl group enhances solubility in non-polar solvents (e.g., CH₂Cl₂) compared to methyl glycosides, facilitating reactions in organic media .

- Galactose vs. Glucose : The C4 hydroxyl orientation (axial in galactose vs. equatorial in glucose) affects hydrogen bonding and glycosylation stereochemistry .

Vorbereitungsmethoden

Protection of 4,6-Hydroxyl Groups as Benzylidene Acetal

- Reagents: Benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

- Conditions: Typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran under reflux or room temperature.

- Outcome: Formation of a stable 4,6-O-benzylidene acetal protecting group that restricts conformational flexibility and prevents side reactions at these positions.

Benzylation of the 2-OH Group

- Reagents: Benzyl bromide or benzyl chloride with a base such as sodium hydride or potassium carbonate.

- Conditions: Carried out in dry solvents such as DMF or THF at low temperatures to avoid over-alkylation.

- Purpose: To selectively protect the 2-OH group, which is more reactive than the 3-OH once 4,6-O-benzylidene is installed.

Allylation of the 3-OH Group

- Reagents: Allyl bromide or allyl chloride with a base (e.g., sodium hydride or potassium carbonate).

- Conditions: Controlled temperature, often room temperature or slightly elevated, in anhydrous solvents.

- Selectivity: The 3-OH is selectively allylated due to steric and electronic effects from the other protected hydroxyls.

Formation of the 4-Methoxyphenyl Glycoside

- Glycosylation Reagents: Typically, the protected galactopyranosyl donor is activated with promoters such as trichloroacetimidate or thioglycoside derivatives in the presence of Lewis acids (e.g., BF3·Et2O).

- Acceptor: 4-Methoxyphenol acts as the nucleophile.

- Conditions: Low temperature (-78 °C to 0 °C) to control stereoselectivity and yield.

- Result: Formation of the β-glycosidic bond linking the sugar to the 4-methoxyphenyl group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4,6-O-Benzylidene Protection | Benzaldehyde dimethyl acetal, p-TsOH | DCM or THF | RT to reflux | 2–6 h | 80–90 | Protects 4,6-OH selectively |

| 2-O-Benzylation | Benzyl bromide, NaH or K2CO3 | DMF or THF | 0 °C to RT | 3–5 h | 75–85 | Avoids over-alkylation |

| 3-O-Allylation | Allyl bromide, NaH or K2CO3 | THF or DMF | RT | 4–6 h | 70–80 | Selective for 3-OH |

| Glycosylation | Trichloroacetimidate donor, BF3·Et2O | DCM | -78 °C to 0 °C | 1–3 h | 65–75 | β-Selective glycosidic bond formation |

Research Findings on Preparation

- The benzylidene acetal group significantly enhances the stability and solubility of the intermediate, facilitating downstream reactions and purification.

- Allylation at the 3-O position is critical for introducing a functional handle that can be further modified or used as a reactive site in biochemical applications.

- Glycosylation using trichloroacetimidate donors under Lewis acid catalysis is the preferred method to achieve high β-selectivity and good yields.

- The protection strategy allows for high regio- and stereoselectivity, which is essential for the compound’s biological activity and further synthetic utility.

Analytical and Purification Techniques

- Purification: Column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol.

- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation measurements confirm structure and purity.

- Melting Point: Approximately -13 to -10 °C (in CHCl3), consistent with literature values.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Protection | Benzaldehyde dimethyl acetal, acid catalyst | Protect 4,6-OH as benzylidene acetal | Stable intermediate |

| 2 | Alkylation | Benzyl bromide, base | Protect 2-OH with benzyl group | Selective protection |

| 3 | Alkylation | Allyl bromide, base | Allylate 3-OH | Functionalized sugar |

| 4 | Glycosylation | Trichloroacetimidate donor, BF3·Et2O | Attach 4-methoxyphenyl group | β-Glycoside formation |

This preparation approach is well-established in carbohydrate chemistry, enabling the synthesis of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside with high regio- and stereoselectivity, suitable for its diverse applications in pharmaceutical and biochemical research.

Q & A

Q. What are the critical steps in synthesizing 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside?

The synthesis involves sequential protection/deprotection steps to achieve regioselectivity. Key steps include:

- Benzylidene protection : Formation of the 4,6-O-benzylidene acetal to block hydroxyl groups at C4 and C6, ensuring reactivity at C2 and C3 .

- Allylation at C3 : Using allyl bromide with a tin-mediated activation (e.g., Bu2SnO) to introduce the allyl group, followed by benzylation at C2 using BnBr under NaH catalysis .

- Final deprotection : Controlled acidic or oxidative conditions to remove the benzylidene group without affecting other protecting groups . Methodological note: Monitor intermediates via TLC (e.g., EtOAc:Hexane 3:7) and purify via crystallization (EtOAc/Hexane) .

Q. How do protecting groups influence the reactivity of this galactopyranoside in glycosylation reactions?

The benzylidene group at C4/C6 directs reactivity to C2 and C3, while the allyl group at C3 acts as a temporary protecting group that can be later modified (e.g., epoxidation or isomerization) . The benzyl group at C2 provides steric hindrance, influencing the stereochemical outcome of subsequent glycosidic bond formation .

Q. What environmental factors affect the stability of this compound during storage?

Moisture and light are critical factors. Store under inert gas (N2/Ar) at −20°C in desiccated conditions. The benzylidene and benzyl groups are sensitive to strong acids/bases, while the allyl group may degrade under prolonged oxidative stress .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency using this compound as a glycosyl donor?

- Activator selection : Use TMSOTf or BF3·Et2O for mild activation, minimizing side reactions .

- Solvent effects : Anhydrous CH2Cl2 or toluene enhances donor stability, while polar aprotic solvents (DMF) improve acceptor solubility .

- Temperature control : Low temperatures (0–4°C) reduce β-elimination side reactions, especially with acid-sensitive protecting groups . Validate outcomes via ¹H/¹³C NMR to confirm anomeric configuration (e.g., β-linkage via J1,2 ~7–8 Hz) .

Q. What analytical techniques resolve contradictions in regioselectivity data during benzylation?

Conflicting regioselectivity may arise from incomplete protection or competing pathways. Use:

Q. How can computational modeling predict stereochemical outcomes in derivative synthesis?

- DFT calculations : Model transition states to predict favored pathways (e.g., axial vs. equatorial nucleophilic attack) .

- Molecular dynamics : Simulate solvent effects on protecting group stability . Pair computational data with experimental LC-MS to validate predictions .

Q. What strategies address low yields in large-scale synthesis of this compound?

- Catalyst recycling : Use heterogeneous catalysts (e.g., CsF on silica) for benzylation steps to reduce waste .

- Flow chemistry : Implement continuous processes for tin-mediated allylation to improve reproducibility .

- Crystallization optimization : Adjust solvent ratios (EtOAc/Hexane) to enhance purity and yield .

Methodological Resources

- Stereochemical analysis : Reference X-ray structures of analogous benzylidene-protected galactopyranosides (e.g., CCDC deposition numbers from ).

- Reaction monitoring : Use in-situ IR to track benzylidene acetal formation (C=O stretch ~1750 cm⁻¹) .

- Data interpretation : Cross-reference NMR shifts with databases (e.g., Carbohydrate NMR Database) to assign complex splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.